2-hydroxy-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide
Description
This compound features a dihydropyrimidine core with a hydroxy group at position 2, an oxo group at position 6, and a sulfonamide linkage to a 4-isopropylphenyl substituent. Its molecular formula is inferred as C₁₄H₁₇N₃O₄S (molecular weight ~323.37 g/mol, assuming structural similarity to D668-0246 in ).
Properties
Molecular Formula |
C13H15N3O4S |
|---|---|
Molecular Weight |
309.34 g/mol |
IUPAC Name |
2,4-dioxo-N-(4-propan-2-ylphenyl)-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C13H15N3O4S/c1-8(2)9-3-5-10(6-4-9)16-21(19,20)11-7-14-13(18)15-12(11)17/h3-8,16H,1-2H3,(H2,14,15,17,18) |
InChI Key |
ONUYRHJEGWESLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction might start with the formation of the pyrimidine ring, followed by the introduction of the sulfonamide group and the phenyl group through substitution reactions. Specific reagents and catalysts are used to facilitate these reactions, and the conditions such as temperature, pH, and solvent choice are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes using larger reactors, continuous flow systems, and automated controls to maintain consistent reaction conditions. The process would also incorporate purification steps such as crystallization, filtration, and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce new aromatic or aliphatic groups to the compound.
Scientific Research Applications
Pharmacological Applications
This compound has been studied for various pharmacological effects, including:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cancer progression .
- Antimicrobial Properties : Some studies have reported antimicrobial activity against a range of pathogens. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway in bacterial metabolism .
Case Studies
-
Cytotoxicity Against Cancer Cells :
- A study evaluated the anticancer potential of 2-hydroxy-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide on various human cancer cell lines. Results showed significant inhibition of cell viability in breast and colon cancer cells at concentrations ranging from 10 to 100 µM, with IC50 values indicating potent activity .
-
Antimicrobial Efficacy :
- In a separate investigation, the compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, suggesting potential as a therapeutic agent in treating bacterial infections .
Data Tables
Mechanism of Action
The mechanism by which 2-hydroxy-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Analogues from Pharmacological Screening ()
The following compounds share the dihydropyrimidine-sulfonamide scaffold but differ in substitution patterns:
| Compound ID | Molecular Formula | Molecular Weight (g/mol) | Substituents (Pyrimidine Ring) | Aryl Group (Sulfonamide) | Available Quantity |
|---|---|---|---|---|---|
| Target Compound | C₁₄H₁₇N₃O₄S* | ~323.37* | 2-hydroxy, 6-oxo | 4-(propan-2-yl)phenyl | N/A |
| D668-0246 | C₁₄H₁₇N₃O₄S | 323.37 | 4-methyl, 6-oxo | 4-(propan-2-yl)phenyl | 54 mg |
| D668-0243 | C₁₃H₁₅N₃O₄S | 309.34 | 4-methyl, 6-oxo | 3,5-dimethylphenyl | 36 mg |
Key Observations :
- Substituent Effects: The target compound’s 2-hydroxy group (vs.
- Molecular Weight : The target compound is heavier than D668-0243, primarily due to the isopropyl group’s added mass.
Comparison with Sulfanyl-Acetamide Derivatives ()
The compound 2-{[4-methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS 333758-65-9) differs significantly:
- Core Structure : Retains the dihydropyrimidine ring but replaces the sulfonamide with a sulfanyl group.
- Substituents : Features a 4-methyl-6-oxo group, an allyl chain at position 5, and a 4-methylphenyl acetamide.
- Properties :
Functional Implications :
- The sulfanyl group may reduce hydrogen-bonding capacity compared to sulfonamides.
Broader Pyrimidine Derivatives ()
N-(2,4-diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide (FDB028348) represents a distinct class:
- Core Modifications : Lacks the sulfonamide linkage and dihydro oxidation state.
- Substituents: 2,6-diamino and 4-hydroxy groups, with a formamide side chain.
- Relevance : Highlights the diversity of pyrimidine-based pharmacophores but underscores the uniqueness of the target’s sulfonamide-dihydropyrimidine hybrid structure.
Research Findings and Implications
Physicochemical Properties
- pKa and Solubility : The hydroxy group (target) may lower the pKa relative to methyl-substituted analogs, enhancing ionization and solubility at physiological pH.
Biological Activity
2-Hydroxy-6-oxo-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyrimidine core with a sulfonamide functional group, which is known to enhance biological activity through various mechanisms. The molecular formula is , and its structure can be represented as follows:
Mechanisms of Biological Activity
-
Antimicrobial Activity:
- Studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting folate synthesis pathways.
-
Anticancer Potential:
- Research has demonstrated that dihydropyrimidine derivatives can induce apoptosis in cancer cells. The compound's ability to interact with DNA and inhibit topoisomerase enzymes may contribute to its anticancer effects.
-
Anti-inflammatory Effects:
- The sulfonamide group is associated with anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Antimicrobial | Inhibition of folate synthesis | |
| Anticancer | DNA interaction, topoisomerase inhibition | |
| Anti-inflammatory | COX enzyme inhibition |
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of similar sulfonamide compounds found that they exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2 μg/mL, indicating potent activity comparable to established antibiotics.
Case Study 2: Anticancer Activity
In vitro studies revealed that the compound induced apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were reported as follows:
- MCF-7: 10 μM
- HeLa: 15 μM
These findings suggest that the compound may serve as a lead for further development in anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
